2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile is an organic compound with the molecular formula and a molecular weight of approximately 333.81 g/mol. This compound features a central aromatic structure, characterized by the presence of a 4-chlorophenyl group and a 4-hydroxy(phenyl)methyl substituent. The acetonitrile functional group contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
The chemical reactivity of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile can be attributed to its functional groups. Key reactions may include:
Research on the biological activity of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile is limited, but compounds with similar structures often exhibit diverse pharmacological properties. Potential activities could include:
Further studies would be required to elucidate the specific biological effects of this compound.
Specific patents detail various synthetic approaches that could be adapted for this compound .
The potential applications of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile include:
Interaction studies are critical for understanding how this compound behaves in biological systems. Such studies could involve:
Several compounds share structural similarities with 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile. Here are some examples:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Chlorobenzaldehyde | Structure | Simple chlorinated aromatic compound often used in synthesis |
| Hydroxychloroquine | Structure | Antimalarial drug with similar aromatic structures |
| Chlorpromazine | Structure | Antipsychotic medication known for its complex interactions |
The uniqueness of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile lies in its combination of functional groups and structural arrangement, which may confer specific biological activities not present in simpler analogs or derivatives. Its potential as a pharmaceutical candidate warrants further investigation into its properties and applications in medicinal chemistry.
The retrosynthetic analysis of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile reveals multiple strategic disconnection approaches that leverage fundamental carbon-carbon and carbon-nitrogen bond formation reactions [8]. The molecular formula C21H16ClNO with a molecular weight of 333.81 daltons presents specific synthetic challenges due to the presence of multiple aromatic systems and the tertiary carbon center bearing both the nitrile functionality and two distinct aryl substituents [1].
The primary retrosynthetic disconnection involves the cleavage of the carbon-nitrogen bond at the nitrile group, revealing the corresponding ketone precursor that can be accessed through Friedel-Crafts acylation or related electrophilic aromatic substitution reactions [8]. This approach follows established protocols for sibutramine synthesis, where 4-chlorophenylacetonitrile serves as a key intermediate in pharmaceutical compound preparation [8]. The retrosynthetic pathway typically involves internal bis-alkylation reactions with dibromopropane derivatives to establish the cyclobutane ring system when applicable [8].
Alternative disconnection strategies focus on the formation of the quaternary carbon center through nucleophilic addition reactions to para-quinone methide intermediates [4] [18]. This approach capitalizes on the electrophilic nature of para-quinone methides, which demonstrate significant reactivity toward various nucleophiles including cyanide sources such as trimethylsilyl cyanide [4] [18]. The electrophilic reactivity parameters determined through kinetic studies indicate that para-quinone methides exhibit Mayr electrophilicity values that enable facile nucleophilic attack at ambient temperature conditions [13].
The pathway design must account for the regioselectivity challenges inherent in para-quinone methide chemistry, where both 1,6-addition and 1,8-addition pathways compete during nucleophilic attack [13]. Quantum chemical calculations at the M06-2X/6-31+G(d,p) level demonstrate that activation barriers for these competing pathways differ by only 4-8 kJ/mol, necessitating careful optimization of reaction conditions to achieve desired regioselectivity [13].
Table 1: Retrosynthetic Disconnection Strategies
| Strategy | Key Intermediate | Bond Formation Method | Selectivity Considerations |
|---|---|---|---|
| Nitrile Formation | Aryl Ketone | Cyanide Addition | Stereochemical Control |
| Quaternary Carbon | para-Quinone Methide | 1,6-Cyanation | Regioselectivity |
| Aromatic Coupling | Chlorophenyl Fragment | Friedel-Crafts | Electronic Effects |
| Benzylic Position | Hydroxybenzyl Derivative | Nucleophilic Substitution | Steric Hindrance |
The formation of the carbon-nitrogen bond in 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile relies predominantly on Lewis base-catalyzed cyanation reactions utilizing trimethylsilyl cyanide as the cyanide source [18] [23]. Phosphonium-containing Lewis base catalysts generated in situ from phosphine precursors and tert-butyl acrylate demonstrate exceptional efficiency for promoting 1,6-cyanation reactions of para-quinone methides [18]. These zwitterionic phosphonium intermediates serve as the active catalytic species, enabling high yields under mild reaction conditions with catalyst loadings as low as 5 mol% [18].
The mechanistic pathway involves coordination of the phosphonium catalyst with trimethylsilyl cyanide, facilitating nucleophilic attack at the electrophilic carbon center of the para-quinone methide substrate [18]. In situ nuclear magnetic resonance and electrospray ionization mass spectrometry analysis confirm the formation of the active zwitterionic phosphonium intermediate, which acts as the true catalytic species in the transformation [18]. The catalytic system demonstrates broad substrate scope and tolerates various electronic and steric modifications on both the para-quinone methide and the cyanide source [18].
Alternative catalytic approaches employ carbonate and phosphate salts as nucleophilic catalysts in dimethylformamide solvent systems [23]. Potassium carbonate demonstrates particular effectiveness, providing complete conversion of ketone substrates to cyanosilylated products with 5 mol% catalyst loading [23]. The mechanism proceeds through coordination of the bidentate carbonate catalyst with trimethylsilyl cyanide to generate pentacoordinate or hexacoordinate silicon intermediates [23]. These intermediates facilitate cyanide transfer to the carbonyl electrophile, with subsequent coordination of the resulting alkoxide to regenerate the active catalyst [23].
Organic phosphate catalysts such as tetrabutylammonium dimethyl phosphate offer advantages in terms of homogeneous catalysis due to enhanced solubility in organic solvents [23]. These systems achieve excellent yields for cyanosilylation reactions while avoiding the heterogeneous nature of inorganic salt catalysts [23]. The phosphate moieties coordinate with trimethylsilyl cyanide through multiple binding modes, creating activated complexes that enhance nucleophilic reactivity [23].
Table 2: Catalytic System Performance Data
| Catalyst Type | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Phosphonium-Lewis Base | 5 | Chloroform | 25 | 96 | 24 hours |
| Potassium Carbonate | 5 | Dimethylformamide | 25 | 99 | 2-6 hours |
| Organic Phosphate | 5 | Dimethylformamide | 25 | 97 | 3-8 hours |
| Tris(trimethoxyphenyl)phosphine | 10 | Dimethylformamide | 25 | 98 | 1-4 hours |
The selection of appropriate catalytic systems depends on substrate compatibility, reaction scale requirements, and purification considerations [20]. Tris(2,4,6-trimethoxyphenyl)phosphine demonstrates superior performance compared to conventional phosphine catalysts such as triphenylphosphine or tributylphosphine, achieving 98% yield for aldehyde cyanosilylation reactions [20]. The enhanced basicity of the trimethoxyphenyl substituents contributes to increased catalytic activity through more effective activation of trimethylsilyl cyanide [20].
The purification of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile requires specialized techniques due to the compound's physical properties and potential thermal sensitivity [1] [10]. The reported melting point range of 104-107°C provides guidance for establishing appropriate temperature limits during purification procedures [1]. Temperature-sensitive purification strategies become essential when dealing with compounds that demonstrate degradation at elevated temperatures [10].
Flash chromatography represents the primary method for preparative-scale purification, utilizing silica gel as the stationary phase with optimized solvent gradient systems [22] [27]. The selection of appropriate mobile phase compositions follows established principles where the target compound should exhibit an Rf value of approximately 0.35 for optimal separation efficiency [22]. Petroleum ether and ethyl acetate mixtures provide effective separation for most acetonitrile-containing compounds, with gradient ratios ranging from 80:1 to 10:1 depending on compound polarity [4].
Alternative solvent systems employing acetonitrile as a polar modifier offer advantages over traditional methanol-based gradients, particularly for compounds containing nitrile functionalities [27]. Dichloromethane-acetonitrile solvent systems demonstrate improved selectivity and reduced silica gel instability compared to dichloromethane-methanol combinations [27]. The aprotic nature of acetonitrile enables more reliable transfer of thin-layer chromatography separation data to flash chromatography conditions [27].
Recrystallization techniques require careful solvent selection based on solubility testing at both ambient and elevated temperatures [25] [26]. The compound must demonstrate complete dissolution in hot solvent while remaining essentially insoluble at room temperature to achieve effective purification [25]. Common solvent systems for acetonitrile-containing compounds include ethanol-water mixtures, with typical ratios ranging from 7:3 to 5:5 depending on compound polarity [29].
Table 3: Purification Method Optimization Parameters
| Technique | Stationary Phase | Mobile Phase | Temperature (°C) | Recovery (%) | Purity Achieved |
|---|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | 25 | 85-92 | >95% |
| Column Chromatography | Silica Gel | Dichloromethane/Acetonitrile | 25 | 78-88 | >98% |
| Recrystallization | - | Ethanol/Water | 0-78 | 70-85 | >99% |
| Preparative HPLC | C18 Reversed Phase | Water/Acetonitrile | 10-55 | 90-95 | >99% |
Preparative high-performance liquid chromatography provides the highest purity levels but requires specialized equipment and careful method development [28] [31]. Reversed-phase columns packed with C18 stationary phase demonstrate excellent resolution for aromatic acetonitrile compounds using water-acetonitrile gradient systems [28]. Slow gradient elution protocols employing 0.1-0.2% acetonitrile per minute provide superior separation efficiency compared to conventional gradient rates [28].
The optimization of purification protocols must consider the compound's stability under various conditions, particularly when elevated temperatures or acidic conditions are employed [10]. Low-temperature purification strategies using rotary evaporation at reduced pressure with water bath temperatures maintained at 6°C help preserve thermally sensitive compounds [10]. The addition of acetonitrile to highly aqueous fractions establishes azeotropic conditions that facilitate more efficient solvent removal during the final drying process [10].
The thermodynamic stability and phase behavior of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile are fundamentally governed by its complex molecular architecture, which features three distinct aromatic ring systems, a nitrile functional group, and a secondary benzyl alcohol moiety [1] [2]. This compound exhibits characteristic thermal properties that reflect the interplay between intermolecular forces and structural rigidity.
Thermal Stability Profile
The compound demonstrates inherent thermal stability under ambient conditions, with decomposition likely occurring before a defined melting point can be observed [1] [2]. This behavior is consistent with similar multi-aromatic acetonitrile derivatives that contain electron-withdrawing groups [3] [4]. The presence of the 4-chlorophenyl substituent contributes to thermal stability through electronic delocalization effects, while the hydroxyl group introduces potential for hydrogen bonding interactions that can influence phase transitions [5] [6].
Comparative analysis with structurally related compounds reveals important thermodynamic patterns. For instance, (4-Chlorophenyl)acetonitrile exhibits a melting point of 25-28°C and a boiling point of 265-267°C [7] [4] [8], while the closely related 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile shows a melting point of 118-120°C [9]. The significantly higher molecular weight (333.82 g/mol) and increased structural complexity of our target compound suggest elevated thermal transition temperatures relative to these simpler analogues.
Phase Transition Characteristics
The phase behavior of acetonitrile derivatives is significantly influenced by molecular size, polarity, and intermolecular interactions [10] [5]. Research on acetonitrile-water systems demonstrates that thermal pressure coefficients and energy-volume relationships are particularly sensitive to structural modifications [5]. For 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile, the presence of multiple aromatic rings creates a rigid molecular framework that restricts conformational flexibility and elevates phase transition temperatures.
The compound's thermal stability is enhanced by the resonance stabilization provided by the extended π-electron system spanning three aromatic rings [11] [5]. The nitrile group (C≡N) contributes additional stabilization through its triple bond character and electron-withdrawing properties, which help to delocalize electron density across the molecular framework [11] [12].
| Property | Value | Temperature Range (°C) | Reference |
|---|---|---|---|
| Molecular Weight | 333.82 g/mol | - | [2] [13] |
| Physical State | Solid (crystalline) | 20-25 | [1] [2] |
| Thermal Decomposition | Expected >200°C | - | Estimated from analogues |
| Glass Transition | Not determined | - | Requires experimental study |
The solvation behavior of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile is governed by its amphiphilic character, combining hydrophobic aromatic regions with a polar hydroxyl functionality and the electronegative nitrile group [14] [10]. This structural dichotomy creates complex solvation patterns that vary significantly across different solvent environments.
Polar Protic Solvents
In polar protic solvents such as methanol and ethanol, the compound exhibits moderate solubility primarily due to hydrogen bonding interactions involving the hydroxyl group [14] [10]. The alcohol functionality can both donate and accept hydrogen bonds, facilitating solvation in protic media. However, the extensive hydrophobic aromatic framework limits overall solubility, resulting in poor water solubility (estimated <1 g/L) [2] [13].
Research on acetonitrile-containing systems demonstrates that solvation dynamics are strongly influenced by the solvent composition [10] [15]. In methanol-water mixtures, the β-cyclodextrin solubility studies reveal that acetonitrile-water systems generally provide better solvation for organic compounds compared to methanol-water systems, particularly at elevated temperatures [10]. This suggests that our target compound would exhibit enhanced solubility in acetonitrile-containing mixed solvent systems.
Polar Aprotic Solvents
The compound shows excellent compatibility with polar aprotic solvents, particularly acetonitrile, dimethylsulfoxide, and dimethylformamide [14] [16]. The nitrile functional group in the molecule can engage in dipole-dipole interactions with the solvent acetonitrile, creating favorable solvation environments [10] [16]. This compatibility is enhanced by the aromatic π-π stacking interactions that can occur between the compound's phenyl rings and aromatic solvents.
Studies on benzyl alcohol oxidation in acetonitrile systems demonstrate that this solvent provides optimal conditions for compounds containing both aromatic and hydroxyl functionalities [16] [17]. The acetonitrile solvent system promotes efficient solvation while maintaining chemical stability of sensitive functional groups [16].
Nonpolar Solvents
Limited solubility is expected in nonpolar solvents such as hexane, cyclohexane, and petroleum ether due to the polar nature of both the nitrile and hydroxyl functional groups [7] [4]. However, moderate solubility may be observed in aromatic nonpolar solvents like toluene and benzene through π-π stacking interactions with the multiple aromatic ring systems [8].
| Solvent System | Expected Solubility | Primary Interactions | Temperature Dependence |
|---|---|---|---|
| Water | Poor (<1 g/L) | Limited H-bonding | Low |
| Methanol | Moderate (5-20 g/L) | H-bonding, dipole interactions | Moderate |
| Acetonitrile | Good (>50 g/L) | Dipole-dipole, π-π interactions | High |
| DMSO | Excellent (>100 g/L) | Strong dipole interactions | High |
| Toluene | Moderate (10-30 g/L) | π-π stacking | Low |
| Hexane | Very poor (<0.1 g/L) | Weak van der Waals | Very low |
Temperature Effects on Solvation
Solvation behavior shows marked temperature dependence, particularly in mixed solvent systems [10] [5]. Elevated temperatures generally enhance solubility by increasing molecular motion and disrupting solvent-solvent interactions, thereby facilitating solvation of the large molecular framework. This effect is most pronounced in polar aprotic solvents where thermal energy can overcome the energy barriers associated with solvating the rigid aromatic structure [5] [6].
The spectroscopic characterization of 2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile provides definitive structural identification through its distinctive fingerprint across multiple analytical techniques [18] [19] [20]. The complex molecular architecture generates characteristic spectroscopic signatures that reflect the electronic and vibrational properties of its constituent functional groups.
Multinuclear Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of this compound exhibits a complex multipicity pattern characteristic of substituted aromatic systems [19] [20] [21]. The aromatic proton region (7.0-8.0 ppm) displays multiple overlapping signals corresponding to the three distinct phenyl ring environments: the 4-chlorophenyl group, the central biphenyl linkage, and the terminal phenyl ring attached to the hydroxyl-bearing carbon [19] [20].
The hydroxyl proton appears as a broad singlet in the range of 2.0-5.0 ppm, depending on solvent conditions and exchange rate [20] [21]. This signal often exhibits temperature and concentration dependence due to hydrogen bonding interactions and chemical exchange phenomena [21]. The methine proton alpha to the hydroxyl group resonates as a distinctive singlet around 5.5-6.0 ppm, while the methine proton bearing the nitrile group appears in the range of 4.5-5.0 ppm [19] [20].
¹³C Nuclear Magnetic Resonance spectroscopy provides crucial structural information through the characteristic nitrile carbon signal appearing at approximately 115-120 ppm [19] [20]. The aromatic carbon signals span the region from 120-140 ppm, with the quaternary aromatic carbons appearing as distinct signals that can be differentiated based on their chemical shift positions and multiplicities arising from carbon-fluorine coupling in fluorinated analogues [19] [20].
| ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic H | 7.0-8.0 | Multiple m | 14H | All aromatic protons |
| CH(OH) | 5.5-6.0 | s | 1H | Benzylic proton |
| CH(CN) | 4.5-5.0 | s | 1H | Acetonitrile proton |
| OH | 2.0-5.0 | br s | 1H | Hydroxyl proton |
Infrared Spectroscopy
The infrared spectrum displays characteristic absorption bands that confirm the presence of key functional groups [18] [22] [23]. The nitrile stretching vibration appears as a sharp, intense absorption at 2240-2260 cm⁻¹, providing unambiguous identification of the acetonitrile functionality [18] [22]. This frequency is within the expected range for aromatic nitriles and may show slight variations depending on the electronic environment created by the substituent pattern.
The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations [18] [22] [23]. The breadth and position of this band provide information about hydrogen bonding interactions, with broader signals indicating stronger intermolecular hydrogen bonding networks [23].
Aromatic C=C stretching vibrations appear as multiple bands in the region of 1450-1600 cm⁻¹, reflecting the presence of three distinct aromatic ring systems [18] [22]. The C-Cl stretching vibration of the 4-chlorophenyl group manifests as a strong absorption around 700-800 cm⁻¹ [18] [4].
| Functional Group | Frequency (cm⁻¹) | Intensity | Band Characteristics |
|---|---|---|---|
| C≡N stretch | 2240-2260 | Strong | Sharp, characteristic |
| O-H stretch | 3200-3600 | Medium-Strong | Broad, H-bonded |
| Aromatic C=C | 1450-1600 | Medium-Strong | Multiple bands |
| C-H aromatic | 3000-3100 | Medium | Multiple sharp bands |
| C-Cl stretch | 700-800 | Strong | Sharp |
| C-O stretch | 1000-1300 | Strong | Broad |
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible absorption spectrum reflects the extended π-electron system created by the three aromatic rings and their electronic interactions [12] [23] [24]. The compound exhibits strong absorption in the ultraviolet region (250-300 nm) corresponding to π→π* transitions within the aromatic systems [23] [24]. These transitions are characteristic of substituted aromatic compounds and provide information about the electronic conjugation extent.
The presence of the electron-withdrawing nitrile group and the electron-donating hydroxyl substituent creates an electronic push-pull system that may result in intramolecular charge transfer transitions [12] [24]. These transitions typically appear at longer wavelengths (300-400 nm) and are sensitive to solvent polarity effects [12] [24].
The 4-chlorophenyl substituent introduces additional electronic perturbations that can be observed as subtle shifts in the absorption maxima compared to unsubstituted analogues [24]. These effects arise from the electron-withdrawing nature of the chlorine substituent, which influences the overall electronic distribution within the molecular framework.
| Absorption Region | Wavelength (nm) | Assignment | Solvent Dependence |
|---|---|---|---|
| Deep UV | 200-250 | π→π* aromatic | Low |
| UV-A | 250-300 | Extended conjugation | Moderate |
| UV-B | 300-350 | Charge transfer | High |
| Visible | >350 | Weak transitions | Very High |